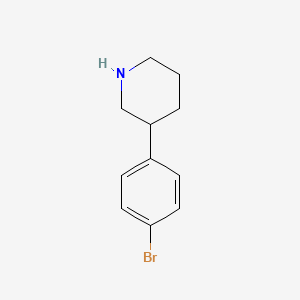

3-(4-Bromophenyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug discovery. ugent.beresearchgate.net Its derivatives are not only ubiquitous in nature, particularly in alkaloids, but also represent one of the most prevalent structural motifs in synthetic pharmaceuticals. nih.govnih.gov The significance of piperidine scaffolds stems from their ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. Their three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. researchgate.net

Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities. nih.govnih.gov These include applications as central nervous system (CNS) modulators, anticancer agents, antivirals, antihistamines, analgesics, and anti-inflammatory drugs. ugent.beresearchgate.netijnrd.orgajchem-a.com The structural flexibility and synthetic tractability of the piperidine core make it an exceptionally valuable building block for the creation of diverse chemical libraries aimed at discovering new therapeutic agents. ugent.benih.gov Researchers continuously develop novel and cost-effective synthetic methodologies to access substituted piperidines, highlighting the sustained importance of this scaffold in the pursuit of new medicines. nih.govajchem-a.com The integration of the piperidine ring into molecular frameworks often enhances properties such as metabolic stability and bioavailability, making it a highly sought-after component in rational drug design. researchgate.net

Academic Context of 3-(4-Bromophenyl)piperidine Research

Within the broad landscape of piperidine chemistry, this compound has emerged as a compound of significant academic and industrial interest. Its primary role in academic research is that of a key building block or intermediate in the synthesis of more complex, pharmacologically active molecules. patsnap.com The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in medicinal chemistry for constructing carbon-carbon or carbon-heteroatom bonds.

The most prominent academic context for this compound, particularly its (S)-enantiomer, is its use as a crucial intermediate in the synthesis of Niraparib. patsnap.comgoogle.com Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. patsnap.com Consequently, a substantial body of research focuses on developing efficient and stereoselective synthetic routes to (S)-3-(4-bromophenyl)piperidine to support the production of this important drug. patsnap.comgoogle.comgoogle.com Beyond its role in Niraparib synthesis, the compound and its derivatives, such as this compound-2,6-dione, are investigated in the field of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. precisepeg.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 769944-72-1 | hsppharma.com |

| Molecular Formula | C11H14BrN | hsppharma.comfluorochem.co.uk |

| Molecular Weight | 240.14 g/mol | hsppharma.comfluorochem.co.uk |

| Appearance | Solid / White powder | hsppharma.comfluorochem.co.uk |

| Boiling Point | 310.9°C at 760 mmHg | hsppharma.com |

| Density | 1.313 g/cm³ | hsppharma.com |

Scope and Research Objectives for this compound Studies

A major focus is on enantioselective synthesis to produce specific stereoisomers, such as (S)-3-(4-bromophenyl)piperidine, which is the required chiral intermediate for Niraparib. patsnap.comgoogle.comgoogle.com This involves the use of chiral resolving agents or asymmetric synthesis strategies to achieve high enantiomeric excess (ee). patsnap.comgoogle.com For example, one patented method reports achieving a total yield of 56.36% with an ee value of 99.5% for the (S)-enantiomer. google.com

Further research objectives include:

Process Optimization: Improving reaction conditions, such as temperature, pressure, and catalysts, to reduce production costs and enhance safety. For instance, research has focused on avoiding the use of hydrogen gas and expensive metal catalysts. patsnap.comgoogle.com

Derivative Synthesis: Using this compound as a scaffold to synthesize new series of compounds for biological screening. researchgate.net For example, derivatives of the related 4-(4-Bromophenyl)-4-hydroxypiperidine have been synthesized and tested for their effects on neurotransmitters like acetylcholinesterase. researchgate.net

Application in New Modalities: Exploring its use as a fragment in the development of novel therapeutic platforms, such as PROTACs, which require specific E3 ligase ligands that can be derived from piperidine structures. precisepeg.com

Table 2: Examples of Synthetic Approaches in this compound Research

| Starting Materials | Key Steps | Research Goal | Source |

|---|---|---|---|

| Ethyl p-bromophenylacetate and N-boc-3-aminopropyl bromide | Nucleophilic reaction, cyclization, reduction, chiral resolution | Develop a cost-effective, high-yield, and safe route to (S)-3-(4-bromophenyl)piperidine for Niraparib synthesis. | patsnap.comgoogle.com |

| N-protected 3-piperidone and a phenyl magnesium halide | Grignard reaction, elimination, hydrogenation, deprotection, chiral resolution | Synthesize (R)- and (S)-3-phenylpiperidine derivatives as chiral intermediates for Niraparib. | google.com |

| 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | Catalytic hydrogenation (e.g., using a Rh/C catalyst) | Synthesis of 4-(4'-Bromophenyl)piperidine. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZMTODFHPUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676368 | |

| Record name | 3-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769944-72-1 | |

| Record name | 3-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthetic Routes for Piperidine (B6355638) Derivatives

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of bioactive molecules. The development of stereoselective routes to piperidine derivatives has been an area of intense research, leading to a diverse toolbox of synthetic methods.

Chemo-Enzymatic Approaches for Chiral Piperidines

The integration of biocatalysis with traditional chemical synthesis, known as a chemo-enzymatic approach, has emerged as a powerful strategy for accessing chiral molecules with high enantiopurity. nih.govacs.orgresearchgate.netchemrxiv.org This is particularly relevant for the synthesis of chiral piperidines, which are sought-after structures in medicinal chemistry. nih.govacs.orgresearchgate.netchemrxiv.org A key advantage of biocatalysts is their ability to perform highly selective transformations under mild reaction conditions. nih.govacs.org

One notable chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.orgresearchgate.netchemrxiv.org This process converts flat, aromatic starting materials into three-dimensional, stereochemically defined piperidines. nih.govacs.orgresearchgate.netchemrxiv.org A pivotal step in this approach is a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase. nih.govacs.orgresearchgate.net This enzymatic duo works in concert to transform N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.orgresearchgate.net This methodology has proven valuable in the synthesis of precursors for important pharmaceuticals. nih.govacs.orgresearchgate.net

Amine transaminases (ATAs) represent another class of enzymes that are instrumental in the synthesis of chiral amines, a category that includes piperidine derivatives. worktribe.com These enzymes can facilitate the asymmetric synthesis of primary amines without the need for expensive, regenerating cofactors. worktribe.com Researchers have successfully employed ATAs in chemo-enzymatic routes to produce key chiral intermediates for various therapeutic agents. worktribe.com

Organometallic Reagent Applications in Stereoselective Synthesis

Organometallic reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of control. Their application in the stereoselective synthesis of piperidines has led to the development of robust and versatile methods.

One approach involves the nucleophilic addition of organometallic reagents to chiral pyridinium (B92312) salts. acs.org For instance, the reaction of an organomagnesium reagent with a chiral pyridinium salt can proceed with high stereocontrol, leading to 2-substituted 1,2-dihydropyridines. acs.org These intermediates can then be further manipulated to yield highly substituted piperidines. acs.org Similarly, the addition of organometallic reagents to N-galactosyl-2-piperidones allows for the stereoselective introduction of substituents at the 4-position of the piperidine ring. researchgate.net

Palladium-catalyzed reactions have also been instrumental in the synthesis of substituted piperidines. researchgate.net For example, a palladium-catalyzed C-H arylation using an aminoquinoline auxiliary at the C(3) position enables the selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines. researchgate.net Another innovative method involves a tandem borane (B79455) and palladium catalysis for the enantioselective C3-allylation of pyridines. researchgate.net This one-pot procedure entails borane-catalyzed hydroboration of pyridine (B92270) to form a dihydropyridine, followed by a palladium-catalyzed enantioselective allylation. researchgate.net

Dearomatization Strategies for Substituted Piperidines

Dearomatization reactions provide a powerful means of converting readily available aromatic compounds into complex, three-dimensional molecules. nih.gov This strategy is particularly effective for synthesizing substituted piperidines from pyridine precursors. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov The activation of the pyridine ring, often by forming a pyridinium salt, is a common tactic to render it susceptible to nucleophilic attack and subsequent dearomatization. mdpi.com

A variety of catalytic systems have been developed to achieve asymmetric dearomatization. mdpi.com Both transition-metal catalysis and organocatalysis have been successfully employed to control the stereochemical outcome of these reactions. mdpi.com For instance, rhodium and iridium catalysts have been used for the asymmetric hydrogenation of pyridinium salts, yielding all-cis-(multi)fluorinated piperidines. mdpi.com Boron-catalyzed dearomatization strategies have also been developed, utilizing hydrosilanes for the diastereoselective reduction of substituted pyridines. mdpi.com

Furthermore, dearomatization can be coupled with other transformations in cascade reactions to rapidly build molecular complexity. nih.govacs.orgresearchgate.netchemrxiv.org The in-situ generation of dihydropyridinium intermediates, for example, can facilitate subsequent enzymatic reductions to produce a range of chiral piperidines. nih.gov

Specific Synthesis of 3-(4-Bromophenyl)piperidine and Analogues

The synthesis of this compound is of particular interest due to its role as a key intermediate in the preparation of various compounds. Several synthetic routes have been developed to access this specific molecule and its analogues.

Routes from 3-(4-Bromophenyl)pyridine (B164829) Precursors

A common and direct approach to this compound involves the reduction of a 3-(4-bromophenyl)pyridine precursor. The hydrogenation of the pyridine ring is a well-established transformation.

One method involves the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide in the presence of piperidine to form piperidinium (B107235) 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate. beilstein-journals.org This intermediate can then be converted to 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile. beilstein-journals.org Subsequent reactions can lead to the desired piperidine structure.

Another strategy starts with N-protected 3-piperidone, which undergoes a Grignard reaction with a para-bromophenyl magnesium halide to form a 3-hydroxy-3-(4-bromophenyl)piperidine intermediate. google.com This is followed by an elimination reaction and subsequent hydrogenation to yield the N-protected this compound. google.com

Nucleophilic Reaction and Cyclization Approaches

Nucleophilic reactions and subsequent cyclization are fundamental strategies in heterocyclic synthesis. A patented method for preparing this compound utilizes a nucleophilic reaction between ethyl p-bromobenzoacetate and N-Boc-3-aminopropyl bromide in the presence of a base. patsnap.comgoogle.com This is followed by cyclization under alkaline conditions and subsequent reduction to afford the target molecule. patsnap.comgoogle.com This route is notable for avoiding the use of hydrogen and metal catalysts. patsnap.comgoogle.com

The key steps in this process are the formation of a carbanion from ethyl p-bromophenylacetate, which then acts as a nucleophile. google.com The subsequent cyclization involves a decarboxylation step to form 3-(4-bromophenyl)-2-piperidone, which is then reduced to the final product. google.com

Another approach involves the reaction of N-substituted guanidines or amidines with 1-fluoro-2-nitrobenzene. nih.gov This leads to a nucleophilic aromatic substitution followed by a base-induced cyclization to form benzo[e] acs.orgpatsnap.comCurrent time information in Bangalore, IN.triazines. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the principle of nucleophilic attack and cyclization for constructing heterocyclic systems that can be further elaborated.

Data Tables

Table 1: Chemo-Enzymatic Synthesis of Chiral Piperidines

| Enzyme Class | Key Transformation | Substrate | Product | Reference |

| Amine Oxidase/Ene-Imine Reductase | One-pot cascade | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.govacs.orgresearchgate.net |

| Amine Transaminase (ATA) | Asymmetric synthesis | Pro-chiral ketones | Chiral primary amines (including piperidine precursors) | worktribe.com |

Table 2: Synthesis of this compound

| Starting Materials | Key Steps | Product | Reference |

| 4-Bromobenzaldehyde, Cyanoacetamide | Cyclocondensation, Bromination | 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | beilstein-journals.org |

| N-protected 3-piperidone, p-Bromophenyl magnesium halide | Grignard reaction, Elimination, Hydrogenation | N-protected this compound | google.com |

| Ethyl p-bromobenzoacetate, N-Boc-3-aminopropyl bromide | Nucleophilic reaction, Cyclization, Reduction | This compound | patsnap.comgoogle.com |

Chiral Resolution Techniques for Enantiopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the separation of enantiomers a critical step in the synthesis of pharmaceuticals. For this compound, which is a key intermediate in the synthesis of compounds like Niraparib, obtaining a single enantiomer is crucial. google.comacs.org Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a widely employed strategy. wikipedia.org

One common method for chiral resolution is the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For instance, (S)-3-(4-bromophenyl)piperidine can be obtained from its racemic mixture by using a chiral resolving agent like L-(+)-tartaric acid. google.com The reaction is typically carried out in an organic solvent such as ethanol (B145695) or ethyl acetate. google.com The molar ratio of the racemic piperidine derivative to the chiral resolving agent is a critical parameter, with a ratio of approximately 1:1 to 1.09:1 often being effective. google.com The process involves heating the mixture to facilitate salt formation and then cooling to allow for the crystallization of the less soluble diastereomeric salt. google.com This method has been shown to yield (S)-3-(4-bromophenyl)piperidine with a high enantiomeric excess (ee) of 99.5%. google.com

Another approach involves enzymatic kinetic resolution. This technique utilizes enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. wikipedia.orgnih.gov For example, lipases are commonly used for the acylation of secondary amines. nih.gov In a study on a related piperidine atropisomer, enzymatic acylation was optimized by selecting the appropriate acylating agent, solvent, and moisture content to achieve high enantiomeric excess. nih.gov While direct enzymatic resolution of this compound is not extensively detailed in the provided results, the principles of enzymatic kinetic resolution of similar piperidine structures suggest its potential applicability. nih.govresearchgate.net

The table below summarizes key aspects of chiral resolution techniques applicable to this compound and related compounds.

| Technique | Resolving Agent/Catalyst | Key Parameters | Outcome | Reference |

| Diastereomeric Salt Crystallization | L-(+)-tartaric acid | Solvent (ethanol/ethyl acetate), Molar Ratio (1:1 to 1.09:1), Temperature | (S)-3-(4-bromophenyl)piperidine with 99.5% ee | google.com |

| Enzymatic Kinetic Resolution | Lipase (e.g., Toyobo LIP-300) | Acylating agent (e.g., trifluoroethyl isobutyrate), Solvent, Moisture | Separation of enantiomers through selective acylation | nih.gov |

| Chemo-enzymatic Dearomatization | Oxidase and reductase enzymes | Three-step process | (S)-3-(4-bromophenyl)piperidine with 99% ee and 61% overall yield | whiterose.ac.uk |

Modern Catalytic Approaches in Piperidine Synthesis

Recent advancements in catalysis have provided powerful tools for the synthesis of complex piperidine frameworks, moving towards more efficient and environmentally benign processes. These modern approaches often focus on increasing molecular complexity and three-dimensionality, which is crucial for enhancing the interaction of molecules with biological targets. chemistryviews.orgnih.gov

A groundbreaking strategy for the synthesis of substituted piperidines combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. chemistryviews.orgacs.orgresearchgate.netnews-medical.net This two-step approach offers a modular and efficient way to create complex, three-dimensional piperidine derivatives. chemistryviews.orgmedhealthreview.com

The first step involves the use of enzymes to selectively oxidize C-H bonds on the piperidine ring, introducing hydroxyl groups at specific positions. acs.orgmedhealthreview.com Researchers have utilized engineered enzymes, such as proline-4-hydroxylases and ectoine (B1671093) 5-hydroxylase, to achieve this transformation on various carboxylated piperidines. chemistryviews.org This biocatalytic step is highly selective and can be performed on a large scale. chemistryviews.orgchemrxiv.org

In the second step, the hydroxylated piperidine intermediates undergo radical cross-coupling reactions. chemistryviews.orgacs.org Nickel-electrocatalytic decarboxylative cross-coupling is one such method used to form new carbon-carbon bonds, allowing for the attachment of various molecular fragments. chemistryviews.orgnews-medical.net This approach avoids the need for expensive precious metal catalysts like palladium and protective group manipulations, streamlining the synthesis. news-medical.netmedhealthreview.com This innovative combination of biocatalysis and radical cross-coupling has been shown to drastically reduce the number of synthetic steps required to produce high-value piperidines, from as many as 17 steps down to just 2-5. news-medical.netmedhealthreview.com

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen heterocycles to minimize environmental impact. frontiersin.orgnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions. euroasiapub.orgmdpi.com

Sustainable approaches to synthesizing nitrogen-containing heterocycles include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents such as eucalyptol (B1671775) has a significant ecological benefit. mdpi.com

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of toxic and expensive metal catalysts is a key goal. frontiersin.org

Multi-component and Domino Reactions: These reactions combine several steps into a single operation, reducing waste and improving atom economy. frontiersin.orgeuroasiapub.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. euroasiapub.org

Biocatalysis: As discussed previously, enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov

A tandem approach involving transimination followed by intramolecular cyclization has been developed for the sustainable synthesis of N-heterocycles, demonstrating a synthetic application of dynamic imine chemistry under green conditions. rsc.org These sustainable methodologies are crucial for the large-scale and environmentally responsible production of important pharmaceutical building blocks.

The table below highlights some of the key features of modern and sustainable catalytic approaches in the synthesis of piperidines and other nitrogen heterocycles.

| Approach | Key Features | Advantages | Reference |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Two-step modular synthesis, use of enzymes and nickel electrocatalysis. | High efficiency, reduced step count, access to complex 3D structures. | chemistryviews.orgacs.orgnews-medical.netmedhealthreview.com |

| Green Chemistry in Heterocycle Synthesis | Use of benign solvents (water, PEG), catalyst-free reactions, multi-component reactions, microwave assistance. | Reduced environmental impact, lower costs, increased safety. | frontiersin.orgnih.goveuroasiapub.orgmdpi.com |

| Tandem Transimination/Cyclization | Catalyst-free, occurs in acetonitrile. | Sustainable, efficient formation of N-heterocycles. | rsc.org |

Structure Activity Relationship Sar and Medicinal Chemistry Investigations

Elucidation of Key Structural Elements for Biological Activity

The biological profile of 3-(4-bromophenyl)piperidine derivatives is intrinsically linked to specific structural features. The conformation of the piperidine (B6355638) ring and the nature and position of the substituent on the phenyl ring are paramount in determining how these molecules interact with their biological targets.

Influence of the Piperidine Ring Conformation on Target Interaction

The piperidine ring, a saturated heterocycle, is not planar and typically adopts a chair conformation to minimize steric strain. The orientation of the 4-bromophenyl substituent, either in an axial or equatorial position, significantly impacts the molecule's three-dimensional shape and its ability to fit into the binding pocket of a target protein. The conformation of the piperidine ring can directly affect biological activity. For instance, in related 4-phenylpiperidine (B165713) structures, the piperidine ring is known to form hydrogen bonds with target proteins, and its specific conformation is crucial for these interactions.

Role of the Bromophenyl Substituent in Ligand-Target Binding

The 4-bromophenyl group is a critical component for the biological activity of these compounds. The bromine atom, being a halogen, is an electron-withdrawing group that can influence the electronic properties of the phenyl ring. Furthermore, the bromophenyl group can enhance binding affinity to target proteins through increased hydrophobic interactions.

The position of the bromine atom on the phenyl ring is crucial and can dramatically alter biological activity. SAR studies on farnesyltransferase (FTase) inhibitors revealed that moving the bromine from the 4-position to the 2- or 3-position had a profound effect on efficacy. A 4-bromophenyl derivative was inactive, whereas a 3-bromophenyl compound showed activity, and a 2-bromophenyl analogue was three times more potent. acs.org This highlights that the specific location of the halogen substituent dictates the precise interactions within the target's binding site. In investigations of analgesic compounds derived from 4-(4'-bromophenyl)-4-piperidinol, the bromophenyl moiety was a core component of the parent molecule's significant activity. researchgate.net Further research has focused on systematically replacing the bromophenyl group with other substituted phenyl rings (such as chlorophenyl or trifluoromethylphenyl) to probe the effects of different electronic and steric properties on biological inhibition. umw.edu

SAR Studies of this compound and Analogues

SAR studies involve the synthesis and biological testing of a series of related compounds to determine which chemical groups and structural features are responsible for their biological effects. For the this compound scaffold, this has involved systematic modifications of both the piperidine and the phenyl rings, as well as a detailed investigation into the role of stereochemistry.

Systematic Modification of the Piperidine Core and Phenyl Ring

Systematic modification is a cornerstone of medicinal chemistry used to optimize lead compounds. For piperidine-based structures, this includes altering substituents on the piperidine nitrogen, modifying the piperidine ring itself, and changing the substitution pattern on the aromatic ring.

In the development of FTase inhibitors, the piperidine-2-one core was modified, which led to a significant increase in potency. acs.org A large library of 1,4,4-trisubstituted piperidines was created to explore the SAR for anti-coronavirus activity, with modifications made at five different positions (R1 to R5). mdpi.com For example, replacing an N-benzyl group on the piperidine with an N-phenylethyl group increased activity two-fold. mdpi.com Similarly, in the development of SMN protein modulators, a convergent synthesis approach allowed for rapid SAR studies by modifying both the phenyl ring substitutions and the piperidine functional group. nih.gov

Bridged piperidine analogues have also been synthesized to create more rigid structures, probing how steric constraints affect receptor affinity. nih.gov These modifications included creating 2-azanorbornane and nortropane derivatives from the parent piperidine structure. nih.gov

| Compound | Modification | μ Receptor Binding Affinity (Ki, nM) | δ Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|

| Fentanyl | Reference Compound | 1.5 | 180 |

| Analogue 3 | Phenethyl group replaced with Dmt | 47 | 50 |

Data sourced from a study on 4-anilidopiperidine analogues, where the phenethyl group of fentanyl was replaced by various aromatic ring-contained amino acids. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as stereoisomers can exhibit different pharmacological and toxicological properties. For 3,4-disubstituted piperidine analogues, the relative orientation of the substituents (cis or trans) and the absolute configuration of chiral centers ((+)- or (-)-enantiomers) are critical determinants of activity and selectivity.

Studies on monoamine transporter inhibitors based on a 4-(4-chlorophenyl)piperidine (B1270657) core demonstrated that stereochemistry dictates transporter selectivity. nih.gov The (+)-trans isomers and (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter (SERT) or showed SERT/NET selectivity. nih.gov This illustrates how distinct stereoisomers of the same core structure can be tailored to target different biological molecules. The synthesis of specific stereoisomers is often a key step in developing potent and selective agents. nih.gov For instance, enantiomerically pure versions of bromophenyl-piperidine derivatives were created to investigate their interaction with the human serotonin transporter, underscoring the importance of stereochemical purity in drug-target studies. elifesciences.orgelifesciences.org

| Isomer | Selectivity Profile |

|---|---|

| (-)-cis analogues | DAT/NET selective |

| (+)-trans analogues | DAT/NET selective |

| (-)-trans analogues | SERT or SERT/NET selective |

| (+)-cis analogues | SERT or SERT/NET selective |

Data derived from studies on 3,4-disubstituted piperidine analogues. nih.gov

Design Principles for Novel Piperidine-Based Therapeutics

The extensive SAR investigations on this compound and its analogues have led to the formulation of several key design principles for developing new therapeutics. These principles guide medicinal chemists in creating molecules with enhanced potency, selectivity, and favorable pharmacological properties.

A primary principle is the precise placement of substituents. For example, in the design of Cathepsin K inhibitors, it was found that a 4-electron withdrawing group at one position of a piperidine-3-carboxamide scaffold and a 4-electron donating group at another position were beneficial for enhancing inhibitory activity. mdpi.com Another key principle involves the strategic use of specific functional groups at defined positions. A study on piperidine derivatives with anticancer properties concluded that the presence of a benzyl (B1604629) or a Boc group at the N-1 position, combined with aromatic groups at the C-4 position, was important for optimal cytostatic activity. researchgate.net

Furthermore, for molecules designed as targeted protein degraders (PROTACs), which utilize a ligand to bring a target protein to an E3 ligase for degradation, the design principles are even more precise. Minor modifications to the ligand or the linker connecting it to the E3 ligase can significantly affect binding efficiency. precisepeg.com Therefore, optimizing the length, shape, and attachment points of linkers is a critical design principle for this class of therapeutics based on piperidine scaffolds like this compound-2,6-dione. precisepeg.com The unique ability of the piperidine structure to be combined with various molecular fragments makes it a valuable scaffold for the creation of new drugs. clinmedkaz.org

Pharmacological and Biological Evaluation

Target Identification and Mechanism of Action Studies

Understanding how 3-(4-Bromophenyl)piperidine and its derivatives exert their pharmacological effects requires detailed investigation into their molecular targets and the cellular pathways they modulate.

Interaction with Specific Cellular Pathways (e.g., STAT-3, NF-kB, PI3K/Akt, JNK/p38-MAPK)

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival. gsea-msigdb.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). gsea-msigdb.org Various stimuli can trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move to the nucleus and activate gene transcription. gsea-msigdb.org Some bromophenyl-piperidine derivatives have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway. vulcanchem.com For instance, in macrophage models, a derivative of this compound was found to reduce the production of the inflammatory cytokine TNF-α, suggesting an interaction with this pathway. vulcanchem.com

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a fundamental pathway that regulates cell growth, proliferation, and survival. genome.jpkegg.jp It is activated by a wide range of cellular stimuli. genome.jpkegg.jp Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govwikipedia.org The pathway is initiated by the activation of PI3K, which then activates Akt. genome.jpkegg.jp Activated Akt can then influence numerous downstream cellular processes. nih.govwikipedia.org Some piperidine (B6355638) derivatives are known to interact with this pathway.

Modulation of Ion Channels and Receptors (e.g., Sodium Channels, Histamine (B1213489) H3, Sigma Receptors)

Sodium Channels: Voltage-gated sodium channels are crucial for the initiation and propagation of electrical signals in the nervous system and are important targets for antiepileptic and antiarrhythmic drugs. researchgate.net Several piperidine derivatives have been identified as potent sodium channel blockers. mdpi.comresearchgate.net Their mechanism often involves a frequency-dependent blockade, suggesting they preferentially bind to and inhibit channels that are in a more active state. researchgate.net

Histamine H3 Receptors: The histamine H3 receptor is primarily found in the central nervous system and plays a role in regulating the release of histamine and other neurotransmitters. nih.gov Inverse agonists of the H3 receptor are of interest for their potential to enhance wakefulness and cognitive function. nih.govnih.gov Several piperidine-containing compounds have been developed as potent and selective H3 receptor inverse agonists. nih.govnih.gov Pitolisant, the first H3 receptor inverse agonist to be approved for clinical use, is a piperidine derivative. nih.gov

Sigma Receptors: Sigma receptors are a unique class of proteins found throughout the body, with a particularly high density in the central nervous system. d-nb.info They are considered promising targets for the development of drugs to treat a variety of neurological and psychiatric disorders. d-nb.info A number of piperidine derivatives have been synthesized and shown to have a high affinity for sigma-1 receptors. d-nb.info The 4-bromophenyl group in some of these derivatives appears to contribute to their binding affinity.

DNA-Binding Activities and DNA Repair Pathway Modulation

The this compound scaffold is a significant structural component in the development of molecules that interact with DNA and modulate critical DNA repair pathways. Its importance is underscored by its role as a key intermediate in the synthesis of potent therapeutic agents, particularly those targeting DNA repair enzymes. google.compatsnap.com Research into derivatives containing the 4-bromophenyl and piperidine moieties has revealed significant activity in DNA gyrase inhibition and the modulation of major DNA repair mechanisms like Poly(ADP-ribose) polymerase (PARP) and homologous recombination (HR).

Modulation of DNA Repair Pathways

Derivatives containing the this compound structure or its related motifs have been shown to influence crucial DNA repair pathways, which are often dysregulated in cancer.

PARP Inhibition: The most prominent role of this compound in this context is as a key building block for Niraparib, a potent oral inhibitor of PARP-1 and PARP-2. google.compatsnap.com PARP enzymes are central to the DNA damage response, recognizing single-strand breaks and initiating their repair. google.com In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells creates a state of synthetic lethality, where the accumulation of unrepaired DNA damage leads to cell death. google.comacs.org The (S)-enantiomer of this compound is specifically used in Niraparib synthesis, highlighting the stereospecific requirements for its biological activity. google.com

Homologous Recombination Stimulation: The 4-bromophenyl group is also found in molecules that can enhance DNA repair processes. One such example is RS-1, a sulfonamido-benzamide compound featuring a 4-bromo-N-(4-bromophenyl) structure. RS-1 acts as a stimulator of RAD51, a key recombinase in the homologous recombination (HR) pathway. chemicalbook.in It allosterically binds to RAD51, locking it in an active conformation that enhances its DNA binding and strand assimilation activities. chemicalbook.in This stimulation of RAD51 has been shown to increase the efficiency of CRISPR-mediated homology-directed repair. chemicalbook.in

Table 1: Modulation of DNA Repair Pathways by Compounds with a 4-Bromophenyl Moiety

| Compound | Target | Activity | Finding |

|---|---|---|---|

| Niraparib Intermediate ((S)-3-(4-bromophenyl)piperidine) | PARP-1/PARP-2 | Inhibition (via Niraparib) | Serves as a key precursor to a clinical PARP inhibitor used in cancer therapy. google.compatsnap.com |

| RS-1 | RAD51 | Stimulation | Enhances homologous recombination activity by stimulating RAD51's DNA binding. chemicalbook.in |

DNA-Binding and Related Enzyme Inhibition

The 4-bromophenyl moiety, often coupled with a heterocyclic ring like piperidine or pyrazole, is a common feature in compounds designed to bind to DNA or inhibit DNA-related enzymes, particularly in microbial species.

DNA Gyrase Inhibition: Several studies have demonstrated that derivatives containing a 4-bromophenyl group can act as potent inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival. researchgate.netnih.govacs.org For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated as DNA gyrase inhibitors. researchgate.net Compound 3k from this series showed very strong inhibitory activity against Staphylococcus aureus DNA gyrase. researchgate.net Similarly, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were developed as microbial DNA gyrase inhibitors, with compound 10 displaying significant potency. nih.govacs.org

Induction of DNA Damage: Beyond enzyme inhibition, certain complex molecules incorporating a piperidine ring and a bromophenyl substituent have been found to directly induce DNA damage. A study on bromophenol hybrids revealed that compound 17a , which contains a piperidine ring, causes DNA fragmentation in A549 lung cancer cells. nih.gov Other research on piperidine derivatives has also shown that their mechanism of inducing apoptosis in leukemia cells involves the fragmentation of DNA. nih.gov This indicates that such scaffolds can directly compromise the structural integrity of cellular DNA.

Table 2: DNA Gyrase Inhibitory Activity of Compounds with a 4-Bromophenyl Moiety

| Compound | Target Enzyme | Organism | IC50 |

|---|---|---|---|

| Compound 3k | DNA Gyrase | Staphylococcus aureus | 0.15 µg/mL researchgate.net |

| Compound 10 | DNA Gyrase | Staphylococcus aureus | 8.45 µM nih.govacs.org |

| Compound 6b | DNA Gyrase | Staphylococcus aureus | 33.64 µM nih.govacs.org |

Computational and Cheminformatics Approaches

In Silico Prediction of Biological Activity and Targets

The initial step in understanding the therapeutic potential of a compound like 3-(4-Bromophenyl)piperidine involves predicting its biological activity and identifying its most likely protein targets. This is achieved through sophisticated computational screening methods that leverage knowledge from vast databases of known bioactive molecules.

In the quest to identify novel therapeutic agents, both ligand-based and structure-based virtual screening are pivotal strategies. plos.org Ligand-based methods compare a new molecule, such as this compound, to a library of compounds with known activities, identifying potential bioactivities based on structural and chemical similarity. plos.org For instance, the shape similarity of a compound to a known drug can suggest a shared mechanism of action. researchgate.net

Structure-based approaches, conversely, rely on the three-dimensional structure of a biological target. tandfonline.com Homology modeling can be used to construct a 3D model of a target protein, such as the P2Y14 receptor, when an experimental structure is unavailable. nih.govnih.gov Compounds can then be docked into the binding site of this model to predict their binding affinity and orientation. nih.gov This combined approach of ligand- and structure-based screening is powerful for discovering novel inhibitors for various therapeutic targets, including those in cancer therapy like Poly (ADP-ribose) polymerase 1 (PARP1). plos.orgresearchgate.net These methods help filter large chemical libraries to identify structurally novel ligands and reduce the number of false positives. scirp.org

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide spectrum of biological activities based on the structural formula of a compound. clinmedkaz.orgnih.gov The PASS algorithm analyzes the structure of a new compound against a training set of over 1.6 million biologically active substances to estimate its potential pharmacological effects, mechanisms of action, and specific toxicities. akosgmbh.degenexplain.com

The prediction is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). akosgmbh.degenexplain.com Activities with Pa > Pi are considered possible for the compound. akosgmbh.de For piperidine (B6355638) derivatives, PASS analysis has been used to predict a wide range of potential applications. clinmedkaz.org While specific PASS results for this compound are not detailed in the available literature, analysis of similar piperidine-containing molecules suggests a high probability for effects on the central nervous system, including the inhibition of neurotransmitter uptake and potential anti-parkinsonian activity. clinmedkaz.org

A hypothetical PASS analysis output for a compound with this scaffold might include the activities listed in the table below.

| Predicted Activity | Probability Active (Pa) | Probability Inactive (Pi) |

| Pharmacological Effects | ||

| CNS Depressant | 0.650 | 0.015 |

| Anxiolytic | 0.580 | 0.022 |

| Anticonvulsant | 0.510 | 0.045 |

| Mechanisms of Action | ||

| Dopamine (B1211576) Receptor Antagonist | 0.720 | 0.011 |

| Serotonin (B10506) Uptake Inhibitor | 0.690 | 0.018 |

| MAO-B Inhibitor | 0.615 | 0.031 |

This table is a hypothetical representation based on typical PASS predictions for piperidine derivatives and does not represent actual data for this compound.

Ligand-Based and Structure-Based Approaches

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. tandfonline.com It is frequently used to forecast the binding mode and affinity of small molecules, such as piperidine derivatives, to the active sites of proteins. researchgate.netresearchgate.net This method has been applied to derivatives of this compound to explore their inhibitory potential against targets like the SARS-CoV-2 main protease. ingentaconnect.comzlb.de

Following docking, a detailed analysis of the interactions between the ligand and the protein is crucial for understanding the basis of its biological activity. researchgate.net These interactions determine the binding affinity and specificity of the compound. Key interactions analyzed include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking. frontiersin.org For example, in studies of P2Y14 receptor antagonists containing a piperidine moiety, hydrogen bonds with residues such as Lys77, Tyr102, and Lys277 were found to be critical for binding. nih.gov The analysis of these non-covalent interactions provides a rationale for the observed activity and guides further structural optimization. core.ac.uk

| Interaction Type | Description | Key Amino Acid Residues |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). core.ac.uk | Serine, Threonine, Tyrosine, Lysine, Arginine, Aspartate, Glutamate (B1630785) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. frontiersin.org | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Ionic Bonds (Salt Bridges) | Electrostatic attraction between oppositely charged groups. | Lysine, Arginine, Histidine (positive); Aspartate, Glutamate (negative) |

| Water Bridges | Interactions mediated by one or more water molecules that form hydrogen bonds with both the ligand and the protein. mdpi.com | N/A |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. frontiersin.org By simulating the complex in a physiological environment, MD can assess how the binding pose and interactions evolve, confirming the stability predicted by docking studies. ingentaconnect.commdpi.com Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are calculated from the simulation trajectory to quantify stability. frontiersin.org A stable RMSD value over the simulation time suggests a stable binding of the ligand in the protein's active site. scirp.org MD simulations have been employed to confirm the binding stability of various piperidine-containing ligands with their target proteins. nih.gov

Ligand-Protein Interaction Analysis

ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. tandfonline.comresearchgate.net For derivatives of this compound, computational tools are used to predict properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. rsc.org

Drug-likeness is assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.comresearchgate.net Compounds that adhere to these rules are more likely to be orally bioavailable. In silico studies on various piperidin-4-one derivatives have shown that many exhibit good drug-like properties and are predicted to be orally active candidates. researchgate.net For a related compound, 4-(4-Bromophenyl)piperidin-4-ol, a LogP of 2.1 was predicted, indicating moderate hepatic clearance, a finding that aligns with in vitro microsomal assays.

| Parameter | Description | Importance |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and absorption. Lipinski's rule suggests MW ≤ 500 Da. mdpi.com |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. Lipinski's rule suggests LogP ≤ 5. mdpi.com |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Affects solubility and membrane permeability. Lipinski's rule suggests HBD ≤ 5. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Affects solubility and membrane permeability. Lipinski's rule suggests HBA ≤ 10. mdpi.com |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Crucial for absorption and distribution. |

Computational Pharmacokinetics and Pharmacodynamics

Computational, or in silico, methods are integral to modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the pharmacodynamic interactions of new chemical entities. For this compound, these approaches can estimate its drug-likeness and potential biological targets.

Predicted Physicochemical Properties and Pharmacokinetics (ADME)

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools predict the pharmacokinetic profile of a compound based on its molecular structure. These predictions are crucial for assessing the viability of a compound as a potential therapeutic agent. For phenylpiperidine derivatives, key parameters often include lipophilicity (log P), molecular weight, and polar surface area, which are foundational to rules like Lipinski's Rule of Five for predicting oral bioavailability. researchgate.netmdpi.com

Recent studies on various piperidine derivatives have successfully used in silico tools to predict ADME profiles. ingentaconnect.comnih.gov These analyses typically evaluate properties such as intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with efflux transporters like P-glycoprotein (P-gp). mdpi.com For a compound like this compound, the presence of the lipophilic bromophenyl group and the basic piperidine nitrogen are key determinants of its predicted behavior.

A predictive analysis using established cheminformatics platforms provides the following estimated values for this compound:

Table 1: Predicted Physicochemical and ADME Properties of this compound This data is generated by computational models and represents estimations.

| Property | Predicted Value | Implication |

|---|---|---|

| Physicochemical | ||

| Molecular Formula | C₁₁H₁₄BrN | - |

| Molecular Weight | 240.14 g/mol avantorsciences.com | Compliant with Lipinski's Rule (<500) |

| cLogP (Lipophilicity) | 2.9 - 3.2 | Moderate lipophilicity, suggesting potential for good absorption and membrane permeability. tandfonline.com |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Low TPSA, indicating likely ability to cross the blood-brain barrier. |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | High | The molecule is predicted to enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from the CNS by this major efflux pump. mdpi.com |

Predicted Pharmacodynamics and Molecular Docking

The phenylpiperidine scaffold is a well-known pharmacophore found in numerous centrally active agents, particularly those targeting monoamine systems. gu.se Computational pharmacodynamics, especially through molecular docking, can predict how this compound might interact with potential biological targets.

QSAR analyses on substituted (S)-phenylpiperidines have shown that lipophilicity (clog P) and steric factors are significant in determining binding affinity at dopamine receptors. tandfonline.com The nature and position of substituents on the phenyl ring are critical for selectivity between different receptor subtypes, such as dopamine (D2, D3, D4) and serotonin (5-HT1A) receptors. tandfonline.comgu.se

Molecular docking simulations can further elucidate these potential interactions. By computationally placing this compound into the binding sites of various proteins, it is possible to estimate binding affinity and identify key interactions. Given its structure, likely targets for docking studies would include:

Dopamine Transporter (DAT) and Serotonin Transporter (SERT): The phenylpiperidine structure is a classic framework for reuptake inhibitors.

Dopamine Receptors (D2-like): Many phenylpiperidine derivatives act as antagonists or agonists at these receptors. tandfonline.comgu.se The D3 receptor, in particular, has been a target for compounds with this scaffold. acs.org

Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of phenylpiperidine ligands.

A study on related 4-phenylpiperidine (B165713) derivatives highlighted how molecular modeling could reveal interactions within the active site of monoamine oxidase A (MAO-A), where a hydrophobic pocket accommodates the aromatic substituent. gu.se Similarly, the 4-bromophenyl group of this compound would be expected to engage in hydrophobic or halogen-bond interactions within a receptor's binding pocket.

Advanced Mechanistic Investigations

Cellular and Subcellular Studies

Cell Cycle Analysis and Apoptosis Induction Pathways

The piperidine (B6355638) nucleus, particularly when substituted with moieties like a bromophenyl group, is a key pharmacophore in compounds investigated for their effects on cell cycle progression and apoptosis. While direct studies on 3-(4-Bromophenyl)piperidine are limited, research on its derivatives provides significant insights.

Derivatives of piperidine have been shown to induce cell cycle arrest at various phases, including G1, S, and G2/M, ultimately leading to programmed cell death, or apoptosis. acs.orgmdpi.complos.org For instance, certain 1,3,4-triarylpyrazole derivatives have been observed to arrest the cell cycle and trigger apoptosis in MCF-7 human breast cancer cells. researchgate.net Similarly, piperine, a natural product containing a piperidine ring, causes G1 phase cell cycle arrest and apoptosis in melanoma cells. plos.org The mechanism for some piperidine derivatives may involve the inhibition of microtubule formation, which is a critical process for cell division.

Apoptosis induction is a common outcome following treatment with various piperidine-containing compounds. plos.orgresearchgate.netnih.gov This is often confirmed through methods like Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.netnih.gov For example, treatment of cancer cell lines with 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) induced apoptosis, as quantified by Annexin V/PI staining. researchgate.netnih.gov

Table 1: Effects of Piperidine Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1,3,4-Triarylpyrazoles | MCF-7 | Cell cycle arrest, Apoptosis induction | researchgate.net |

| Piperine | SK-MEL-28, B16 F0 | G1 phase arrest, Apoptosis induction | plos.org |

| 2-amino-4-aryl-4H-chromenes | HepG2, T47D, HCT116 | Apoptosis induction | researchgate.netnih.gov |

Downregulation of Protein Expression (e.g., Cathepsin K, Bcl-2)

The molecular mechanism of action for this compound derivatives often involves the modulation of key proteins involved in cell survival and degradation pathways.

Bcl-2 Downregulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. A common mechanism for anticancer compounds is the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. Studies on 4-aryl-4H-chromene derivatives, including 2-amino-4-(3-bromophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-BC), have investigated their effects on the expression of these proteins. researchgate.netnih.gov Research has shown that related compounds can down-regulate the expression of Bcl-2, shifting the cellular balance towards apoptosis. nih.govresearchgate.netnih.gov This change in the Bax/Bcl-2 ratio is a key indicator of the initiation of the apoptotic cascade. mdpi.comresearchgate.net

Cathepsin K Inhibition: Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a major target for therapies against bone resorption disorders like osteoporosis. researchgate.netmdpi.com Several classes of inhibitors have been developed, with some containing a piperidine scaffold. researchgate.netgoogle.com For example, novel piperidamide-3-carboxamide derivatives have been synthesized and shown to potently inhibit cathepsin K. researchgate.net Although direct evidence for this compound is not prominent, the structural similarity to known inhibitors suggests its potential as a scaffold for designing new Cathepsin K inhibitors. vulcanchem.comresearchgate.net

Reactive Oxygen Species (ROS) Generation and DNA Fragmentation

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which compounds containing a bromophenyl group may exert their cytotoxic effects.

ROS Generation: ROS are chemically reactive species containing oxygen that, at high levels, can cause significant damage to cellular structures, leading to apoptosis. nih.govimpactfactor.org The presence of a bromophenyl group in a molecule can potentially increase ROS production. This oxidative stress is implicated in the apoptotic pathways induced by various therapeutic agents. nih.gov For instance, certain bromophenol hybrids have been shown to cause ROS generation in A549 lung cancer cells. nih.gov

DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA. researchgate.netresearchgate.net This process can be triggered by cellular insults, including high levels of ROS. nih.gov Several studies have demonstrated that piperidine derivatives can induce DNA damage and fragmentation in cancer cells. researchgate.netresearchgate.netasm.org The ability of piperidine itself to cleave DNA at sites of base damage is a well-established chemical reaction used in DNA sequencing methodologies. nih.gov

Table 2: ROS Generation and DNA Fragmentation by Related Compounds

| Compound/Derivative Class | Observed Effect | Cell Line(s) | Reference(s) |

|---|---|---|---|

| Bromophenol Hybrids | ROS generation, DNA fragmentation | A549 | nih.gov |

| Thiazolyl-urea Derivatives | DNA damage, DNA fragmentation | Lung and Liver Cancer Cells | researchgate.net |

Molecular Pathway Elucidation

Kinase Inhibition and Cell Signaling Modulation

Kinases are critical enzymes in cell signaling pathways that regulate cellular processes like growth, proliferation, and apoptosis. acs.org Dysregulation of kinase activity is a common feature of many diseases, including cancer.

Compounds containing the 4-(phenylamino)pyrimidine scaffold are known to be potent kinase inhibitors. Specifically, derivatives of 4-[(3-bromophenyl)amino]quinazolines have shown very high inhibitory activity against the tyrosine kinase function of the epidermal growth factor receptor (EGFR). nih.gov The substitution pattern on the pyridopyrimidine ring system, isomeric to quinazoline, has been shown to be critical for potency, with some derivatives exhibiting IC50 values in the low nanomolar range. nih.gov Furthermore, piperidine derivatives have been explored as inhibitors for other kinases, such as Aurora-A kinase. researchgate.net

The modulation of cell signaling pathways is a key consequence of kinase inhibition. For example, piperidine derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby inducing DNA damage and the SOS response in bacteria. asm.org

Table 3: Kinase Inhibition by (Bromophenyl)piperidine-related Structures

| Compound Class | Target Kinase/Enzyme | Potency (IC50) | Reference(s) |

|---|---|---|---|

| 4-[(3-bromophenyl)amino]quinazolines | EGFR Tyrosine Kinase | 0.029 nM | nih.gov |

| 6-(methylamino)pyrido[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 0.008 nM | nih.gov |

Receptor Agonism/Antagonism Characterization

The this compound scaffold is present in a variety of compounds that have been characterized as antagonists for several important receptors in the central nervous system and periphery.

NMDA Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. nih.gov Derivatives of piperidine have been developed as selective antagonists of the NMDA receptor, with a particular focus on the NR2B subunit. jneurosci.orgjneurosci.orggoogle.com For example, [(R)-[(S)-1-(4-bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid is a known antagonist selective for NR2A-containing NMDA receptors, while other piperidine-containing compounds show selectivity for NR2B. jneurosci.orgjneurosci.org This subtype selectivity is a key area of research aimed at developing neuroprotective agents with fewer side effects. nih.gov

Histamine (B1213489) Receptor Antagonism: The this compound structure is related to known histamine receptor antagonists. Brompheniramine, a histamine H1 antagonist, contains a γ-(4-bromophenyl)propanamine structure. biosynth.comdrugbank.com Furthermore, derivatives of piperidine and compounds containing a 4-bromophenyl group have been investigated as antagonists for the histamine H4 receptor, which is involved in inflammatory responses. researchgate.netgoogle.com Other piperidinol-based compounds have been identified as potent antagonists of the histamine H3 receptor. researchgate.net

Future Directions and Research Challenges

Development of More Efficient and Sustainable Synthetic Methods

The synthesis of substituted chiral piperidines, such as 3-(4-Bromophenyl)piperidine, is a critical focus for the chemical industry due to their prevalence in medicinally important compounds. nih.gov A significant future direction is the development of more efficient and sustainable synthetic methods. nih.gov Traditional approaches often involve multiple steps, harsh reaction conditions, and the use of expensive or toxic reagents. nih.govorganic-chemistry.org

Future research will likely focus on:

Biocatalysis: Discovering and engineering new enzymes for the asymmetric dearomatization of pyridines and other related reactions will be crucial. nih.govacs.org

Catalysis: The development of novel metal-based catalysts, such as those involving rhodium, can provide highly regio- and enantioselective methods for synthesizing 3-substituted piperidines from readily available starting materials like arylboronic acids and pyridine (B92270). acs.orgorganic-chemistry.org

One-Pot Reactions and Cascade Sequences: Integrating multiple reaction steps into a single pot or a cascade sequence can significantly improve efficiency and reduce waste. nih.govorganic-chemistry.orgacs.org

Sustainable Chemistry: A continued push towards using greener solvents, reducing energy consumption, and minimizing the use of hazardous reagents will be a central theme. news-medical.net

Exploration of Novel Applications for Piperidine (B6355638) Derivatives

The piperidine scaffold is a versatile building block found in a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. ijnrd.orgacademicjournals.orgresearchgate.net The exploration of novel applications for piperidine derivatives, including those structurally related to this compound, is a vibrant area of research.

Expanding Therapeutic Areas (e.g., Agrochemicals, Pain Management, Metabolic Disorders)

Agrochemicals: Piperidine derivatives are utilized in the formulation of insecticides, herbicides, and fungicides. They can offer effective pest control, contributing to agricultural productivity. Future research can focus on developing new piperidine-based agrochemicals with improved efficacy, selectivity, and environmental profiles. marketresearch.com

Pain Management: Phenylpiperidines are a well-established class of opioid analgesics. painphysicianjournal.comnih.gov The piperidine ring is a crucial pharmacophore for analgesic activity, as seen in drugs like Fentanyl and Meperidine. longdom.orgtandfonline.com Ongoing research aims to develop novel piperidine derivatives with potent analgesic effects but with reduced side effects such as addiction and tolerance. longdom.org

Metabolic Disorders: Piperidine derivatives are being investigated for the treatment of metabolic disorders like diabetes and obesity. wipo.intmdpi.comgoogle.com For example, Alogliptin, a DPP-4 inhibitor used for type 2 diabetes, contains a piperidine moiety. mdpi.com Research is exploring new piperidine-based compounds that can modulate key metabolic targets. mdpi.comgoogle.com

Multi-Target-Directed Ligand Design

The complexity of many diseases, such as Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). frontiersin.orgdovepress.com This approach involves designing a single molecule that can interact with multiple biological targets simultaneously. dovepress.com The piperidine scaffold, often found in CNS-active drugs, is an attractive framework for designing MTDLs. frontiersin.orgresearchgate.net For instance, researchers have designed and synthesized MTDLs based on the N-benzylpiperidine motif for Alzheimer's disease, targeting enzymes like acetylcholinesterase and butyrylcholinesterase. frontiersin.orgresearchgate.net Future efforts will likely focus on creating more sophisticated MTDLs with optimized activity profiles for various multifactorial diseases. bohrium.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in modern drug discovery and chemical synthesis. nih.govpainphysicianjournal.com

Computational Modeling: In silico methods, such as molecular docking and density functional theory (DFT) calculations, are powerful tools for predicting the biological activity and physicochemical properties of new piperidine derivatives. ncn.gov.plclinmedkaz.org These computational studies can guide the design of new compounds with desired characteristics and help to understand their mechanism of action at a molecular level. ncn.gov.placs.org

High-Throughput Screening: Advanced experimental techniques, such as high-throughput screening, can rapidly evaluate the biological activity of large libraries of piperidine derivatives, accelerating the identification of promising lead compounds.

Spectroscopic and Chromatographic Techniques: Sophisticated analytical methods, including various NMR techniques and high-performance liquid chromatography (HPLC), are essential for the structural elucidation and purity assessment of newly synthesized piperidine derivatives. ncn.gov.pl

The integration of these advanced methodologies will undoubtedly streamline the process of discovering and developing new piperidine-based molecules with valuable applications. news-medical.net

Addressing Stereochemical Control and Enantiopurity in Synthesis and Evaluation

For many biologically active piperidine derivatives, the stereochemistry of the molecule is critical for its therapeutic efficacy and safety. thieme-connect.com Therefore, achieving high levels of stereochemical control and enantiopurity during synthesis is a significant challenge and a key area of future research. nih.govacs.org

The synthesis of enantiomerically pure 3-substituted piperidines, for example, often requires either chiral resolution techniques, such as chiral HPLC, or complex multi-step asymmetric syntheses. nih.gov The development of more direct and efficient methods for controlling stereochemistry is a major goal.

Key areas of focus include:

Asymmetric Catalysis: The use of chiral catalysts, both metal-based and enzymatic, to induce high levels of enantioselectivity in the synthesis of piperidine rings is a promising strategy. acs.orgorganic-chemistry.orgresearchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring is another important approach. researchgate.net

Stereoselective Evaluation: The biological evaluation of individual enantiomers is crucial to understand their distinct pharmacological profiles.

Future research will continue to push the boundaries of stereoselective synthesis, aiming for more practical and scalable methods to produce enantiopure piperidine derivatives for a wide range of applications. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)piperidine derivatives?

Methodological Answer: A widely used approach involves condensation reactions. For example, 4-bromo acetophenone can react with aldehydes (e.g., vetraldehyde) in the presence of piperidine or NaOH to form intermediates like 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one. Subsequent reactions with malononitrile in methanol or ethanol yield alkoxypyridine derivatives (e.g., 6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-methoxynicotinonitrile). Key parameters include solvent selection (methanol/ethanol), reaction time (4 hours), and catalyst (piperidine), with TLC monitoring for completion .

Q. How are analytical techniques like NMR and UV spectroscopy employed to characterize these compounds?

Methodological Answer:

- NMR Spectroscopy : Used to confirm stereochemistry and substituent positions. For example, in the synthesis of zimelidine [(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine], NMR data distinguish between E- and Z-isomers by analyzing coupling constants and chemical shifts of allylic protons .

- UV Spectroscopy : Helps identify conjugation patterns. The UV spectrum of zimelidine derivatives shows absorption maxima correlated with π→π* transitions in the allylamine and aromatic systems .

- HPLC with Fluorescence Detection : Validates purity and quantifies metabolites (e.g., 4-(4-bromophenyl)-4-hydroxypiperidine in rat plasma) after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of unexpected alkoxypyridine derivatives during synthesis?

Methodological Answer: In methanol or ethanol, the lone pairs of the hydroxyl groups participate in a nucleophilic attack on the α,β-unsaturated ketone intermediate. This diverts the reaction pathway from forming 4-H-cyanopyran to generating alkoxypyridines (e.g., compounds 4 and 5). The solvent’s nucleophilicity and polarity are critical, as demonstrated by the absence of this pathway in non-hydroxylic solvents. Computational studies or kinetic experiments can further validate this mechanism .

Q. How do researchers address contradictions in spectral data when determining stereochemistry?

Methodological Answer: Contradictions between NMR and UV data are resolved by:

- Comparative Analysis : Synthesizing both E- and Z-isomers and comparing their spectral profiles. For zimelidine, the Z-isomer exhibits distinct NOE correlations between the pyridyl and bromophenyl groups .

- X-ray Crystallography : Provides definitive structural confirmation when spectral ambiguity persists.

- Dynamic NMR Experiments : Detect rotational barriers in hindered systems, clarifying conformational equilibria .

Q. What strategies optimize cross-coupling reactions involving this compound derivatives?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as a catalyst with bis(pinacolato)diborane and potassium acetate to couple 3-(4-bromophenyl)coumarins. Optimize temperature (80–100°C) and solvent (toluene/water mixtures) for higher yields .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ and Xantphos for C–N bond formation, ensuring anhydrous conditions and degassed solvents to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.